Codeinone

Übersicht

Beschreibung

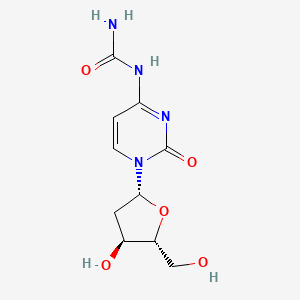

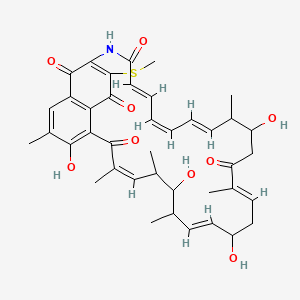

Codeinon ist ein Isochinolin-Alkaloid, das im Schlafmohn (Papaver somniferum) vorkommt. Es ist ein wichtiges Zwischenprodukt bei der Biosynthese verschiedener Opioid-Analgetika, darunter Hydrocodon und Oxycodon. Als Analgetikum ist Codeinon etwa ein Drittel so stark wie Codein .

Wirkmechanismus

Target of Action

Codeinone, also known as 6-Codeinone, primarily targets the mu-opioid receptors distributed throughout the central nervous system . These receptors play a crucial role in pain perception, reward, and addictive behaviors.

Mode of Action

It is generally believed to be mediated through theagonism of opioid receptors , particularly the mu-opioid receptors . This interaction leads to changes in the perception of pain and can induce a state of euphoria.

Biochemical Pathways

This compound is an important intermediate in the biosynthesis of morphine in the opium poppy, Papaver somniferum. The enzyme This compound reductase (COR) catalyzes the reversible NADPH-dependent reduction of this compound to codeine, which is the penultimate step of morphine biosynthesis . In a parallel pathway involving 3-O-demethylated analogs, COR converts morphinone to morphine .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by the CYP2D6 genetic polymorphisms . This compound is metabolized to morphine, a highly active metabolite with a high affinity for mu-opioid receptors . The rate of this metabolism can vary significantly among individuals due to genetic variations in the CYP2D6 enzyme .

Result of Action

The primary result of this compound’s action is analgesia , or pain relief . As an analgesic, it is one-third the potency of codeine . This compound has also been found to induce cell death in three different human cancer cell lines in vitro , suggesting potential anti-tumor activities.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of this compound . Additionally, the presence of other drugs or substances can influence the metabolism of this compound, potentially leading to drug-drug interactions .

Biochemische Analyse

Biochemical Properties

Codeinone plays a significant role in biochemical reactions, particularly in the context of apoptosis. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to stimulate the release of cytochrome c and cytochrome oxidase from mitochondria, leading to the activation of caspase 3 . These interactions are crucial for the induction of apoptosis in human promyelocytic leukemic cell lines (HL-60). Additionally, this compound does not significantly alter the activity and expression of mitochondrial manganese-containing superoxide dismutase (MnSOD) .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In HL-60 cells, this compound induces internucleosomal DNA fragmentation and the production of Annexin-positive apoptotic cells . This compound influences cell function by promoting apoptosis, which is a form of programmed cell death. The impact of this compound on cell signaling pathways includes the stimulation of cytochrome c release and the activation of caspase 3, which are key events in the apoptotic pathway . Furthermore, this compound’s effects on gene expression and cellular metabolism are linked to its ability to induce apoptosis without significantly affecting MnSOD activity and expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects at the molecular level by binding to and stimulating the release of cytochrome c and cytochrome oxidase from mitochondria . This leads to the activation of caspase 3, a crucial enzyme in the execution phase of apoptosis . The binding interactions of this compound with these biomolecules result in the cleavage of procaspase 3, further promoting the apoptotic process . Additionally, this compound’s ability to induce apoptosis is not accompanied by significant changes in MnSOD activity and expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound induces apoptosis in HL-60 cells within a time frame of 1-6 hours . The stability and degradation of this compound in these settings are crucial for its long-term effects on cellular function. Studies have shown that this compound’s apoptotic activity is sustained over the observed period, indicating its stability and effectiveness in inducing programmed cell death . Long-term effects of this compound on cellular function include sustained apoptosis and potential antitumor activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that this compound exhibits a dose-dependent induction of apoptosis in HL-60 cells . At higher doses, this compound’s apoptotic activity is more pronounced, leading to increased DNA fragmentation and caspase 3 activation . The threshold effects and potential toxic or adverse effects of this compound at high doses need to be carefully evaluated in animal models to ensure its safety and efficacy .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly in the context of opioid metabolism. It is an oxidation metabolite of codeine and is further metabolized into other compounds . The enzymes involved in the metabolic pathways of this compound include cytochrome P450 enzymes, which play a crucial role in its biotransformation . The effects of this compound on metabolic flux and metabolite levels are significant, as they influence its pharmacological and biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the localization and accumulation of this compound within cells, affecting its overall efficacy and function . The distribution of this compound in tissues is also crucial for its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. This compound is primarily localized in the mitochondria, where it exerts its apoptotic effects . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its biological activity . The mitochondrial localization of this compound is crucial for its ability to induce apoptosis by stimulating the release of cytochrome c and cytochrome oxidase .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Codeinon kann durch Oxidation von Codein synthetisiert werden. Ein gängiges Verfahren beinhaltet die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromsäure. Die Reaktion findet typischerweise unter sauren Bedingungen und bei erhöhten Temperaturen statt .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Codeinon oft durch die säurevermittelte Umwandlung eines Gemisches aus Neopinon und Codeinon zu reinem Codeinon hergestellt. Anschließend erfolgt die Reduktion mit Natriumborhydrid, um Codein zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Codeinon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Codeinon kann mit Hilfe von Peroxysäure-Oxidationsmitteln zu 14-Hydroxycodeinon oxidiert werden.

Substitution: Codeinon kann Substitutionsreaktionen eingehen, insbesondere O-Demethylierung, die durch Dioxygenasen im Schlafmohn katalysiert wird.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromsäure, Peroxysäure.

Reduktionsmittel: Natriumborhydrid, NADPH (in enzymatischen Reaktionen).

Reaktionsbedingungen: Saure oder basische Bedingungen, erhöhte Temperaturen und spezifische Enzyme für die Biokatalyse.

Hauptprodukte, die gebildet werden

14-Hydroxycodeinon: Entsteht durch Oxidation.

Codein: Entsteht durch Reduktion.

Neopinon: Entsteht durch Isomerisierung in wässrigen Lösungen.

Wissenschaftliche Forschungsanwendungen

Codeinon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener Opioid-Analgetika verwendet.

Biologie: Untersucht für seine Rolle bei der Biosynthese von Morphin und verwandten Alkaloiden im Schlafmohn.

Industrie: Wird bei der Herstellung von Schmerzmitteln wie Hydrocodon und Oxycodon verwendet.

Wirkmechanismus

Codeinon entfaltet seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Opioid-Rezeptoren. Es ist ein Vorläufer von Codein und Morphin, die bekanntermaßen an den μ-Opioid-Rezeptoren im zentralen Nervensystem wirken. Diese Wechselwirkung führt zu analgetischen Wirkungen, indem die Schmerzschwelle erhöht und die Schmerzempfindung verändert wird . Darüber hinaus wurde festgestellt, dass Codeinon die Apoptose in Krebszellen induziert, indem es die Freisetzung von Cytochrom c stimuliert und Caspase-Pfade aktiviert .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Codein: Ein Methylether von Morphin, der als Analgetikum und Antitussivum verwendet wird.

Morphin: Ein starkes Opioid-Analgetikum, das aus dem Schlafmohn gewonnen wird.

Thebain: Ein Vorläufer verschiedener semisynthetischer Opioide, darunter Oxycodon und Buprenorphin.

Einzigartigkeit

Codeinon ist einzigartig in seiner Rolle als Zwischenprodukt bei der Biosynthese verschiedener wichtiger Opioid-Analgetika. Im Gegensatz zu Codein und Morphin, die direkt wegen ihrer analgetischen Eigenschaften eingesetzt werden, ist Codeinon in erster Linie für seine Verwendung bei der Synthese anderer Verbindungen wertvoll. Seine Fähigkeit, verschiedene chemische Umwandlungen zu durchlaufen, macht es zu einem vielseitigen Zwischenprodukt in der pharmazeutischen Chemie .

Eigenschaften

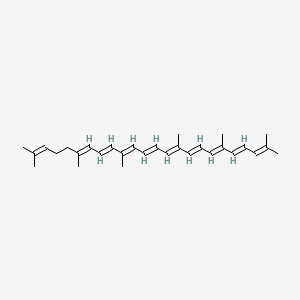

IUPAC Name |

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-12,17H,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYVYLMBEZUESM-CMKMFDCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196909 | |

| Record name | Codeinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467-13-0 | |

| Record name | Codeinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Codeinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Codeinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CODEINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22B5AW0ANN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(1R,5R)-5-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1234414.png)

![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)